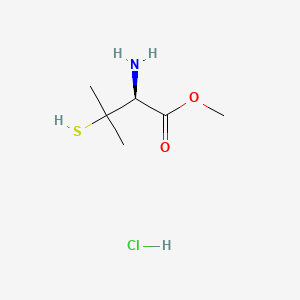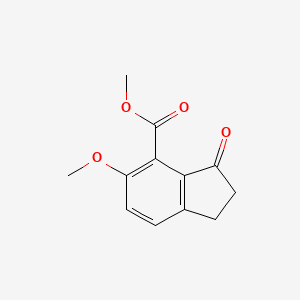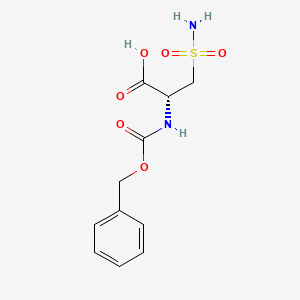
1,4-Oxazepan-3-one
Overview
Description
1,4-Oxazepan-3-one, also known as oxazepine, is a heterocyclic organic compound that contains an oxygen atom and a nitrogen atom within a seven-membered ring. It is a versatile molecule that has been widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Heterocycle Synthesis
A phosphine-mediated method for constructing 1,4-oxazepines and 1,3-oxazines using ynones and 2-azido alcohols offers a promising route to synthetically useful and biologically active heterocycles (François-Endelmond et al., 2010).
Polymerization and Biodegradable Materials
Organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones leads to poly(ester amide)s (PEAs). These PEAs, synthesized from N-acylated-4-piperidones, are potential biodegradable alternatives to poly(2-oxazoline)s, with applications in medicinal chemistry (Wang & Hadjichristidis, 2020).
Enantioselective Synthesis
Enantiopure 1,4-oxazepane derivatives were prepared by selenocyclofunctionalization, showing high yields and diastereoselection. This method can be applied for synthesizing stereochemically complex molecules (Nieto et al., 2015).
Dopamine D4 Receptor Ligands
A new series of morpholine and 1,4-oxazepane derivatives were synthesized as dopamine D4 receptor ligands, useful in the development of antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Organocatalytic Reactions
The organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines creates seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters, showcasing the synthetic utility of these compounds in medicinal chemistry (Li et al., 2019).
Mechanism of Action
Target of Action
1,4-Oxazepan-3-one, also known as Oxazepam, is an intermediate-acting benzodiazepine . It primarily targets the gamma-aminobutyric acid (GABA) receptors, specifically the GABA(A) receptors . These receptors are the main inhibitory neurotransmitter receptors in the mammalian brain .
Mode of Action
Oxazepam exerts its anxiolytic effects by potentiating the effect of GABA on GABA(A) receptors . Upon activation by GABA, the GABA(A) receptors undergo a conformational change that allows the passage of chloride ions through the channel . This results in an enhancement of the inhibitory effect of GABA on neuronal excitability .
Biochemical Pathways
The major metabolic pathway for Oxazepam involves conjugation to glucuronic acid at the 3-position, followed by urinary excretion of the inactive glucuronide metabolite . This metabolic pathway is relatively simple and is less susceptible to pharmacokinetic variability based on patient-specific factors .
Pharmacokinetics
Oxazepam is slowly absorbed from the gastrointestinal tract . The typical kinetic parameters for Oxazepam are: elimination half-life of 5 to 15 hours, volume of distribution of 0.6 to 2.0 L/kg, and clearance of 0.9 to 2.0 ml/min/kg . Oxazepam undergoes very little biotransformation following absorption, making it unlikely to participate in pharmacokinetic interactions .
Result of Action
The result of Oxazepam’s action is the management of anxiety disorders and the short-term relief of symptoms of anxiety . It may also be used in the management of alcohol withdrawal symptoms .
properties
IUPAC Name |
1,4-oxazepan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHIMQYJCDVCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486043 | |
| Record name | 1,4-Oxazepan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Oxazepan-3-one | |
CAS RN |
61108-69-8 | |
| Record name | Tetrahydro-1,4-oxazepin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61108-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Oxazepan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxazepan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

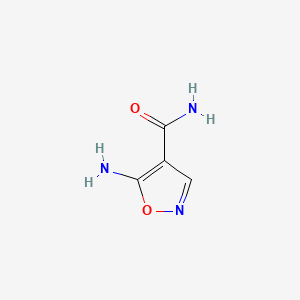
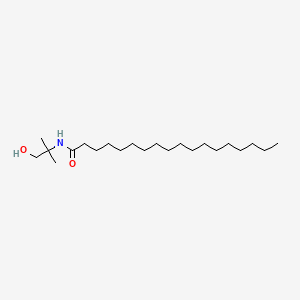

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)

